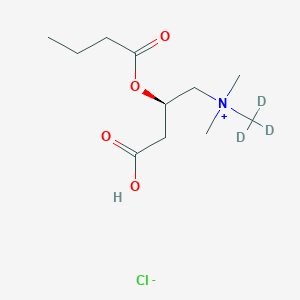

Butyryl-L-carnitine-d3 (chloride)

Übersicht

Beschreibung

Butyryl-L-Carnitin-d3 (Chlorid): ist ein mit Deuterium markiertes Derivat von Butyryl-L-Carnitin-Chlorid. Es wird hauptsächlich als interner Standard für die Quantifizierung von Butyryl-L-Carnitin in verschiedenen analytischen Verfahren wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet . Die Verbindung ist ein Butyrat-Ester, der von Carnitin abgeleitet ist und aufgrund seiner stabilen Isotopenmarkierung häufig in der wissenschaftlichen Forschung verwendet wird .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Butyryl-L-Carnitin-d3 (Chlorid) beinhaltet die Einarbeitung von Deuterium in das Butyryl-L-Carnitin-Molekül. Dies wird typischerweise durch die Verwendung deuterierter Reagenzien und Lösungsmittel während des chemischen Syntheseprozesses erreicht. Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Butyryl-L-Carnitin-d3 (Chlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen deuterierten Reagenzien und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass das Endprodukt die für die wissenschaftliche Forschung erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen: Butyryl-L-Carnitin-d3 (Chlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können das Chloridion durch andere Nucleophile ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Natriumazid und Kaliumcyanid werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Carbonsäuren, Alkohole und substituierte Derivate von Butyryl-L-Carnitin-d3 (Chlorid) .

Wissenschaftliche Forschungsanwendungen

Quantification of Acylcarnitines

Internal Standard for Mass Spectrometry:

Butyryl-L-carnitine-d3 is primarily used as an internal standard for the quantification of butyryl-L-carnitine and other acylcarnitines. Its deuterated nature allows for precise measurement by compensating for variability in sample preparation and instrument performance. This application is crucial in studies involving metabolic profiling, where accurate quantification of metabolites is essential.

| Application | Method | Description |

|---|---|---|

| Quantification of Butyryl-L-carnitine | GC-MS / LC-MS | Acts as an internal standard to ensure accuracy in metabolite measurement. |

Metabolic Studies

Role in Energy Metabolism:

Butyryl-L-carnitine is involved in the transport of long-chain fatty acids into mitochondria, where they undergo β-oxidation. The deuterated form, Butyryl-L-carnitine-d3, can be used to trace metabolic pathways and understand the dynamics of fatty acid metabolism under various physiological conditions. Research has shown that carnitine plays a vital role in energy metabolism, particularly in tissues reliant on fatty acid oxidation such as skeletal muscle and heart tissue .

Pharmacokinetic Studies

Impact of Deuterium Substitution:

The incorporation of deuterium into drug molecules can significantly alter their pharmacokinetic properties. Studies have indicated that deuteration may enhance the stability and bioavailability of compounds, making Butyryl-L-carnitine-d3 a candidate for exploring these effects in pharmacological research . This aspect is particularly relevant when assessing the metabolic fate of drugs and their derivatives.

Potential Therapeutic Applications

Gut Health and Inflammation:

Emerging research suggests that butyryl-L-carnitine may have therapeutic potential in gastrointestinal health, particularly concerning inflammatory bowel diseases (IBD). The compound's ability to deliver both butyrate and carnitine could provide dual benefits in managing gut inflammation . The transport mechanisms involving specific transporters like OCTN2 and ATB0,+ highlight its potential role as a prodrug for targeted delivery in inflammatory conditions .

Case Study 1: Metabolic Regulation

A study published in the American Journal of Physiology examined the transport mechanisms of butyryl-L-carnitine via carnitine transporters. It was found that this compound could inhibit glycine transport, suggesting its potential regulatory role in amino acid metabolism .

Case Study 2: Carnitine Deficiency

Research has highlighted the clinical significance of carnitine deficiency states, where butyryl-L-carnitine's role as a substrate for mitochondrial fatty acid oxidation becomes critical. In patients with inherited enzyme deficiencies affecting carnitine metabolism, supplementation with carnitine derivatives like butyryl-L-carnitine may alleviate symptoms associated with energy metabolism disorders .

Wirkmechanismus

Molecular Targets and Pathways: Butyryl-L-carnitine-d3 (chloride) exerts its effects by interacting with carnitine transporters and enzymes involved in fatty acid metabolism. It serves as a substrate for carnitine acyltransferases, facilitating the transport of fatty acids into mitochondria for β-oxidation . The deuterium labeling allows for precise tracking and quantification of the compound in metabolic studies .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Butyryl-L-Carnitin-Chlorid: Die nicht-deuterierte Form von Butyryl-L-Carnitin-d3 (Chlorid).

Butyryl-L-Carnitin-d7-Chlorid: Eine weitere deuteriummarkierte Variante mit sieben Deuteriumatomen.

Isobutyryl-L-Carnitin-Chlorid: Ein Isomer von Butyryl-L-Carnitin mit einer anderen Acylgruppe

Einzigartigkeit: Butyryl-L-Carnitin-d3 (Chlorid) ist aufgrund seiner spezifischen Deuterium-Markierung einzigartig, die für eine verbesserte Stabilität sorgt und eine genaue Quantifizierung in analytischen Anwendungen ermöglicht. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen präzise Messungen entscheidend sind .

Biologische Aktivität

Butyryl-L-carnitine-d3 (chloride) is a deuterated derivative of butyryl-L-carnitine, which is a butyrate ester of carnitine. This compound has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and gut health. This article explores its biological activity, including transport mechanisms, metabolic pathways, and clinical implications.

- Chemical Name: Butyryl-L-carnitine-d3 chloride

- Molecular Formula: C10H19D3NO4·Cl

- Molecular Weight: 270.8 g/mol

Transport Mechanisms

Butyryl-L-carnitine is transported in the body via specific transporters, primarily the ATB0,+ and OCTN2 transporters. Research indicates that butyryl-L-carnitine can inhibit the uptake of glycine and carnitine through these transporters:

- ATB0,+ Transporter: Inhibition occurs with an IC50 of 4.6 mM for glycine transport in human retinal pigment epithelial cells (HRPE) .

- OCTN2 Transporter: While specific IC50 values for carnitine were not detailed, it is known that butyryl-L-carnitine interacts competitively with this transporter, affecting carnitine uptake .

Biological Effects

- Gut Health:

- Energy Metabolism:

Clinical Studies and Findings

Recent studies have highlighted the potential clinical applications of butyryl-L-carnitine:

- Inflammatory Bowel Disease (IBD): Loss-of-function mutations in the OCTN2 transporter have been associated with IBD. The ability of butyryl-L-carnitine to modulate transporter activity suggests it could be beneficial in managing such conditions .

- Metabolic Disorders: Elevated levels of various acylcarnitines, including butyryl-L-carnitine, have been linked to metabolic disorders. Its role as a biomarker in conditions like isobutyryl-CoA dehydrogenase deficiency underlines its clinical relevance .

Comparative Analysis with Other Acylcarnitines

To understand the unique properties of butyryl-L-carnitine-d3 (chloride), it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butyryl-L-carnitine | C10H19NO4 | Involved in fatty acid metabolism; precursor to butyrate |

| Acetyl-L-carnitine | C9H17NO4 | Shorter carbon chain; involved in energy metabolism |

| Isobutyryl-L-carnitine | C11H21NO4 | Longer carbon chain; involved in branched-chain fatty acid metabolism |

Eigenschaften

IUPAC Name |

[(2R)-2-butanoyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYJSBLNSDMCEA-VGBYKQEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-21-6 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxobutoxy)-, chloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.